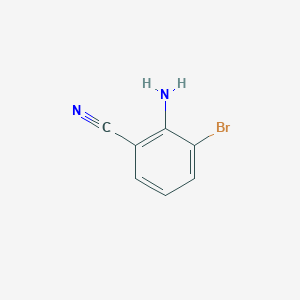

2-Amino-3-bromobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIWACSVMFUEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404303 | |

| Record name | 2-amino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114344-60-4 | |

| Record name | 2-amino-3-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-bromobenzonitrile CAS number

An In-Depth Technical Guide to 2-Amino-3-bromobenzonitrile

Introduction

This compound, identified by the CAS number 114344-60-4 , is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] As a substituted benzonitrile, its molecular architecture, featuring adjacent amino and bromo groups ortho to a nitrile functionality, provides a unique combination of reactive sites. This trifecta of functional groups makes it a versatile and valuable building block for the synthesis of complex heterocyclic systems. Its primary utility lies in its role as a key intermediate for constructing molecular scaffolds that are central to the development of novel therapeutic agents and advanced organic materials.[3][4] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 114344-60-4 | [1][2][5][6] |

| Molecular Formula | C₇H₅BrN₂ | [2][3] |

| Molecular Weight | 197.03 g/mol | [2][5][6] |

| IUPAC Name | This compound | [2] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | Approx. 139-141 °C | [3] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

| InChI Key | RTIWACSVMFUEBF-UHFFFAOYSA-N | [2] |

Reactivity and Key Transformations: Synthesis of 3-Aminoindazoles

The synthetic value of this compound is exemplified by its use in the construction of the 3-aminoindazole scaffold. This heterocyclic core is found in numerous biologically active compounds, including potent kinase inhibitors, due to its ability to mimic the adenine nucleus of ATP.[7] A highly efficient method to achieve this transformation involves a two-step sequence: a palladium-catalyzed arylation followed by an acid-mediated deprotection and cyclization.[7][8]

This approach is superior to traditional methods like aromatic nucleophilic substitution (SNAr) of o-fluorobenzonitriles, which often require harsh conditions and give low yields, especially with electron-donating groups present on the aromatic ring.[7] The palladium-catalyzed C-N bond formation is highly efficient and proceeds under milder conditions, making it a more general and scalable route.[7][8]

Mechanistic Pathway: Palladium-Catalyzed Amination and Cyclization

The overall transformation involves two key stages. First, a Buchwald-Hartwig-type amination reaction couples the bromo-substituent of this compound with benzophenone hydrazone. The palladium catalyst, in conjunction with a bulky phosphine ligand like BINAP, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the C-N bond. The resulting hydrazone intermediate is then treated with acid, which cleaves the benzophenone protecting group and triggers an intramolecular cyclization between the free hydrazine and the nitrile group to yield the final 3-aminoindazole product.

Caption: Palladium-catalyzed synthesis of 3-aminoindazoles.

Experimental Protocol: General Procedure for Hydrazone Formation

The following protocol is adapted from established literature procedures for the palladium-catalyzed synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[8]

Self-Validating System: This protocol incorporates standard organometallic and purification techniques. The use of an inert atmosphere is critical for the stability and activity of the palladium catalyst. Filtration through Celite effectively removes the catalyst and inorganic salts, which is a crucial step for a clean reaction workup.

-

Inert Atmosphere Preparation: Charge a Schlenk tube with benzophenone hydrazone (1.1 equivalents), palladium acetate (5 mol %), and BINAP (5.5 mol %). Evacuate the tube and backfill with argon. This step is repeated three times to ensure an oxygen-free environment.

-

Solvent Addition and Pre-heating: Add anhydrous toluene (1.5 mL per mmol of the bromobenzonitrile) to the Schlenk tube. Heat the mixture at 100 °C for 3 minutes to facilitate catalyst activation, then cool to room temperature.

-

Reagent Addition: Sequentially add this compound (1 equivalent), cesium carbonate (1.4 equivalents), and additional toluene (0.5 mL per mmol). Cesium carbonate acts as the base necessary for the catalytic cycle.

-

Reaction: Evacuate and backfill the Schlenk tube with argon once more. Heat the reaction mixture at 100 °C for approximately 7 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Workup and Purification: After cooling the reaction mixture to room temperature, filter it through a pad of Celite to remove insoluble inorganic salts and catalyst residues. The filtrate, containing the desired hydrazone intermediate, can then be concentrated and used in the subsequent cyclization step without further purification or subjected to column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery is as a precursor to heterocyclic scaffolds, most notably 3-aminoindazoles.[7] The nitrile group itself is a recognized pharmacophore and can act as a bioisostere for halogens or a hydrogen bond acceptor, mimicking carbonyl groups.[9]

The 3-aminoindazole core derived from this starting material is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as an effective hinge-binding motif in the ATP-binding pocket of protein kinases. This has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas. The versatility of the this compound starting material allows for further functionalization, enabling chemists to fine-tune the pharmacological properties of the final compounds.

Caption: From chemical intermediate to therapeutic application.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[10]

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][10]

-

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[2][5][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid generating dust.[10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It should be stored locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the unique interplay of its three functional groups. Its ability to serve as a reliable precursor for the synthesis of complex heterocyclic structures, particularly the medicinally relevant 3-aminoindazole scaffold, cements its role in modern drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

- PubChem, National Institutes of Health. This compound | C7H5BrN2 | CID 4564338. [Link]

- ACS Publications, The Journal of Organic Chemistry.

- American Chemical Society.

- ChemBK. Benzonitrile, 2-amino-3-bromo-. [Link]

- Ningbo Inno Pharmchem Co., Ltd.

- ChemSynthesis. This compound. [Link]

- iChemical. This compound, CAS No. 114344-60-4. [Link]

- PubChemLite. This compound (C7H5BrN2). [Link]

- PubChem, National Institutes of Health. 3-Amino-2-bromobenzonitrile | C7H5BrN2 | CID 60155424. [Link]

- National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. 114344-60-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. H61823.03 [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Amino-3-bromobenzonitrile synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthetic protocols for this compound (CAS: 114344-60-4), a critical building block in medicinal chemistry and materials science. As a key intermediate, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds, robust and scalable access to this molecule is of paramount importance. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind two primary synthetic strategies: the reduction of a nitro precursor and the regioselective bromination of an amino-precursor. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound whose value lies in the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the electrophilic nitrile, and the versatile bromine atom. This trifunctional arrangement makes it an ideal scaffold for building molecular complexity.

Its most notable application is as a precursor to substituted 3-aminoindazoles, a privileged scaffold in drug discovery.[1][2] The 3-aminoindazole core is found in numerous compounds with a wide range of biological activities, including potent kinase inhibitors for oncology, HIV protease inhibitors, and antagonists for various CNS receptors.[1][2] The synthesis of these indazoles often proceeds via a palladium-catalyzed cyclization, where the amino and bromo substituents of this compound are essential for the key bond-forming events.[2] Beyond this, the compound serves as a versatile intermediate for various pharmaceuticals, agrochemicals, and dyes.[3][4][5]

Physicochemical Properties & Safety Data

Handling this compound requires strict adherence to safety protocols due to its hazardous nature. Below is a summary of its key properties and the necessary precautions.

| Property | Value | Reference |

| CAS Number | 114344-60-4 | [6] |

| Molecular Formula | C₇H₅BrN₂ | [6] |

| Molecular Weight | 197.03 g/mol | [6] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | ~139-141 °C | [4] |

| Solubility | Low in water, soluble in organic solvents like ethanol and acetone | [4] |

| Safety Information | Details | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, lab coat, and use only in a well-ventilated area or under a chemical fume hood. | [7] |

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic pathways dominate the preparation of this compound. The choice of route depends on the availability of starting materials, desired scale, and control over isomeric purity.

-

Route A: Reduction of 3-Bromo-2-nitrobenzonitrile. This is often the preferred method due to its high selectivity and yield. The synthesis relies on a well-defined precursor, and the reduction of an aromatic nitro group is a robust and high-yielding transformation.

-

Route B: Electrophilic Bromination of 2-Aminobenzonitrile. While more atom-economical in theory, this route presents a significant challenge in regioselectivity. The powerful ortho-, para-directing amino group competes with the meta-directing nitrile group, potentially leading to a mixture of isomers that require difficult purification.

| Parameter | Route A: Nitro Reduction | Route B: Electrophilic Bromination |

| Starting Material | 3-Bromo-2-nitrobenzonitrile | 2-Aminobenzonitrile |

| Key Transformation | Reduction of nitro group | Electrophilic aromatic substitution |

| Selectivity | High (avoids isomeric mixtures) | Low to moderate (risk of 3- and 5-bromo isomers) |

| Typical Yield | Generally high (>85%) | Variable, depends on conditions and purification |

| Advantages | Clean conversion, high purity of final product. | Fewer synthetic steps if starting material is available. |

| Disadvantages | Requires synthesis of the nitro precursor. | Difficult to control regioselectivity; isomeric separation required. |

Detailed Protocol: Synthesis via Reduction of 3-Bromo-2-nitrobenzonitrile (Route A)

This protocol is a reliable method for producing high-purity this compound. The key step is the selective reduction of the nitro group, which is highly susceptible to reduction without affecting the nitrile or aryl bromide functionalities.

Principle and Mechanism

The reduction of an aromatic nitro group to an amine can be achieved with various reagents. A classic and effective method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[8] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, which is protonated by the acid. This process generates various intermediates (nitroso, hydroxylamine) before ultimately yielding the primary amine. The overall stoichiometry requires multiple equivalents of the reducing agent.

Caption: Workflow for the synthesis of this compound via nitro group reduction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the reduction of nitroarenes.[8]

Materials:

-

3-Bromo-2-nitrobenzonitrile (1.0 equiv)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

-

Concentrated Hydrochloric Acid (37%)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-nitrobenzonitrile (e.g., 5.0 g) and stannous chloride dihydrate (e.g., 19.8 g).

-

Reaction Initiation: Carefully add concentrated hydrochloric acid (e.g., 50 mL) to the flask. The reaction is often exothermic; addition may need to be done in an ice bath to maintain control.

-

Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching and Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the excess acid by adding a concentrated solution of NaOH (e.g., 10 M) or NH₄OH until the pH is basic (pH > 9). Caution: This is a highly exothermic process. A thick precipitate of tin salts will form.

-

Extraction: Add ethyl acetate to the mixture and stir vigorously for 15-20 minutes. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with additional ethyl acetate.

-

Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure this compound.

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC shows remaining starting material, add an additional portion of SnCl₂ and allow more time. Ensure the HCl concentration is adequate.

-

Difficult Filtration: The tin salts can be gelatinous. Diluting the mixture with more solvent or using a wider-fritted funnel can aid filtration.

-

Low Yield: Product may be trapped in the tin salts. Ensure thorough washing of the filter cake during workup. Over-basification can sometimes lead to hydrolysis of the nitrile; maintain pH control.

Detailed Protocol: Synthesis via Electrophilic Bromination of 2-Aminobenzonitrile (Route B)

This approach is more direct but requires careful control to achieve the desired regioselectivity. The primary challenge is to favor bromination at the C3 position over the more electronically favored C5 position.

Principle and Mechanistic Considerations

The amino group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. In 2-aminobenzonitrile, the positions ortho and para to the amino group are C3, C5, and the carbon bearing the nitrile. The C5 position is electronically favored for substitution. However, bromination at the C3 position, ortho to the amino group and meta to the nitrile group, can be achieved, sometimes influenced by steric factors or the choice of brominating agent and solvent. Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes provide better control than elemental bromine (Br₂).

Caption: Workflow for the synthesis of this compound via direct bromination.

Step-by-Step Experimental Protocol

Materials:

-

2-Aminobenzonitrile (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Setup: Dissolve 2-aminobenzonitrile (e.g., 5.0 g) in anhydrous DMF (e.g., 50 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (e.g., 7.8 g) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS to observe the consumption of starting material and the formation of products.

-

Quenching: Pour the reaction mixture into a beaker containing ice-water (e.g., 250 mL). A precipitate may form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with water (to remove DMF) and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: This step is critical. The crude product will likely be a mixture of this compound and 2-amino-5-bromobenzonitrile. Separation must be achieved by careful column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The different polarity of the isomers allows for their separation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the substitution pattern.

-

Mass Spectrometry (MS): Confirms the molecular weight (m/z for [M+H]⁺ ≈ 197/199, showing the characteristic isotopic pattern for bromine).

-

Melting Point: A sharp melting point close to the literature value (139-141 °C) indicates high purity.[4]

Conclusion

The synthesis of this compound is a key enabling step for various programs in drug discovery and materials science. While direct bromination offers a shorter route, the reduction of 3-bromo-2-nitrobenzonitrile provides a more reliable and scalable method for obtaining the desired isomer in high purity. The choice of protocol should be guided by the specific requirements of the research program, including scale, purity needs, and the availability of starting materials. The detailed procedures and mechanistic insights provided in this guide serve as a robust starting point for any scientist tasked with the preparation of this valuable chemical intermediate.

References

- Apollo Scientific. (2023). Safety Data Sheet: this compound. [URL: https://www.apolloscientific.co.uk/msds/OR17500_msds.pdf]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564338, this compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-bromobenzonitrile]

- Collot, V., et al. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2733–2736. [URL: https://pubs.acs.org/doi/10.1021/jo100155g]

- Thermo Fisher Scientific. (n.d.). This compound, 95%. Alfa Aesar. [URL: https://www.fishersci.com/shop/products/2-amino-3-bromobenzonitrile-95/H66188]

- ACS Publications. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo100155g]

- Wikipedia. (n.d.). Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- BenchChem. (n.d.). 2-Amino-3-bromo-5-nitrobenzonitrile | Pharmaceutical Intermediate. [URL: https://www.benchchem.com/product/b5087]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile. [URL: https://www.benchchem.com/technical-center/synthesis-of-2-amino-3-5-difluorobenzonitrile]

- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [URL: https://www.lscollege.ac.in/userfiles/image/syllabuses/Sandmeyer_reaction-converted.pdf]

- ChemBK. (2024). Benzonitrile, 2-amino-3-bromo-. [URL: https://www.chembk.com/en/chem/Benzonitrile,%202-amino-3-bromo-]

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]

- Galli, C. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(42), 24964-24987. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9057530/]

- Thermo Fisher Scientific. (n.d.). This compound, 95%. [URL: https://www.thermofisher.

- TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-5-bromobenzonitrile. [URL: https://www.tcichemicals.com/BE/en/sds/A1960_EG_E.pdf]

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- BenchChem. (n.d.). 2-Amino-5-bromo-3-methylbenzonitrile | CAS 1093966-37-0. [URL: https://www.benchchem.com/product/b1093966-37-0]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. [URL: https://www.inno-pharmchem.

- Google Patents. (1973). US3742014A - Preparation of benzonitriles. [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/sy3390512802]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

The Strategic Role of 2-Amino-3-bromobenzonitrile in Modern Drug Discovery: An In-depth Technical Guide

Introduction: The Unassuming Power of a Multifunctional Scaffold

In the intricate world of medicinal chemistry and drug development, the strategic value of a starting material is often measured by its synthetic versatility and the biological relevance of the scaffolds it can generate. 2-Amino-3-bromobenzonitrile, a seemingly simple aromatic compound, is a powerhouse intermediate that perfectly embodies these principles. Its unique arrangement of an amino, a bromo, and a nitrile group on a benzene ring provides a rich platform for a diverse array of chemical transformations, making it a coveted building block for the synthesis of complex pharmaceutical agents.[1] This guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical applications in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 119-121 °C | [3] |

| CAS Number | 114344-60-4 | [2] |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, J=8.0 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 6.80 (t, J=8.0 Hz, 1H), 4.50 (s, 2H) | Predicted based on analogous compounds |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0 (C-NH₂), 135.0 (Ar-H), 132.0 (Ar-H), 120.0 (Ar-H), 117.0 (C≡N), 115.0 (C-Br), 110.0 (C-CN) | Predicted based on analogous compounds[4] |

| Key IR Absorptions (cm⁻¹) | ~3400-3300 (N-H stretch), ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch), ~1030 (C-Br stretch) | Predicted based on analogous compounds |

| Mass Spectrometry (EI) | m/z 196/198 (M⁺, Br isotope pattern), 117 (M⁺ - Br), 90 (M⁺ - Br - HCN) | Predicted fragmentation pattern |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached through the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[3][5] A plausible and efficient synthetic route starts from the commercially available 2,6-diaminotoluene.

Proposed Synthetic Pathway: A Multi-step Transformation

Caption: Proposed synthesis of this compound from 2,6-diaminotoluene.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization and Sandmeyer Reaction of 2,6-Diaminotoluene

-

Dissolve 2,6-diaminotoluene in a solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the product, 2-bromo-6-aminotoluene, with an organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Oxidation to 2-Bromo-6-aminobenzoic acid

-

Dissolve the 2-bromo-6-aminotoluene in a suitable solvent, such as a mixture of pyridine and water.

-

Heat the solution and add potassium permanganate (KMnO₄) portion-wise.

-

Reflux the mixture until the purple color of the permanganate disappears.

-

Cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the 2-bromo-6-aminobenzoic acid.

-

Collect the product by filtration and recrystallize.

Step 3: Conversion to this compound

-

Convert the carboxylic acid to the corresponding amide by first treating with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia.

-

The resulting 2-bromo-6-aminobenzamide is then dehydrated to the nitrile. A common dehydrating agent for this transformation is phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

-

The crude this compound is then purified by column chromatography or recrystallization.

Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the distinct reactivity of its three functional groups.

-

The Amino Group (-NH₂): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization. It also acts as an activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. However, its basicity is somewhat attenuated by the electron-withdrawing nature of the adjacent nitrile and bromo groups.

-

The Bromo Group (-Br): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position.[6]

-

The Nitrile Group (-C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. In drug molecules, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Caption: Reactivity profile of this compound's functional groups.

Application in Drug Discovery: A Gateway to 3-Aminoindazoles and Kinase Inhibitors

A prime example of the strategic importance of this compound is its use in the synthesis of 3-aminoindazoles. This class of compounds is a well-known "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Synthesis of 3-Aminoindazoles

A robust and general method for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a two-step sequence: a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-bromobenzonitrile molecular structure

An In-depth Technical Guide to 2-Amino-3-bromobenzonitrile: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's core structural features, outlines a key synthetic application, and provides critical safety and handling protocols. The narrative emphasizes the causal relationships behind its chemical properties and experimental utility, reflecting field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 114344-60-4) is a substituted aromatic compound whose value lies in the strategic placement of its functional groups: an amine, a bromine atom, and a nitrile.[1][2] This specific arrangement on the benzene ring creates a versatile scaffold for constructing more complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. The electron-donating amino group and the electron-withdrawing nitrile and bromo groups create a unique electronic profile, influencing the molecule's reactivity in a variety of transformations. Its primary utility is as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and materials.[2][3]

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting reaction behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [1][4] |

| Molecular Weight | 197.03 g/mol | [1][5] |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 114344-60-4 | [1][2][7] |

| Melting Point | 119-120 °C | [2] |

| Boiling Point | 289.5 ± 25.0 °C (at 760 Torr) | [2] |

| Density | 1.68 ± 0.1 g/cm³ | [2] |

| Appearance | White to yellow powder or crystals | [6] |

| SMILES | C1=CC(=C(C(=C1)Br)N)C#N | [1] |

| InChIKey | RTIWACSVMFUEBF-UHFFFAOYSA-N | [1][6] |

Elucidation of the Molecular Structure

The precise arrangement of atoms and functional groups dictates the reactivity and utility of this compound. Spectroscopic analysis provides the empirical evidence required to confirm this structure.

Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with atom numbering.

Spectroscopic Signature

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring. For this compound in a solvent like DMSO, one would expect to see distinct signals for the aromatic protons and the amino protons.

-

A broad singlet for the two amino (-NH₂) protons, typically around 6.03 ppm.[8]

-

The aromatic region would display three signals corresponding to the protons at C4, C5, and C6. A predicted spectrum suggests a triplet around 6.59 ppm (H at C5, coupled to H4 and H6) and two doublets of doublets around 7.50 ppm and 7.69 ppm (H at C4 and H6).[8] The specific coupling constants (J-values) would definitively establish the ortho, meta, and para relationships between the protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the attached functional groups, with the carbon attached to the nitrile group (C1) and the carbons attached to the amino (C2) and bromo (C3) groups being readily identifiable.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the functional groups. Expected peaks would include:

-

N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

-

C≡N stretching for the nitrile group, which is a sharp, intense band around 2220-2240 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-Br stretching, typically found in the lower frequency region (< 800 cm⁻¹).

-

Application in Synthesis: A Gateway to 3-Aminoindazoles

The true expertise in utilizing a chemical building block lies in understanding its reactivity in the context of creating valuable downstream molecules. This compound is an excellent precursor for synthesizing 3-aminoindazoles, a scaffold found in numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in cancer therapy.[9]

A general and efficient route involves a two-step process starting from 2-bromobenzonitriles.[9][10] This method provides a superior alternative to older techniques that often require harsh conditions and give lower yields.[9][10]

Diagram 2: Synthetic Pathway to 3-Aminoindazoles```dot

Caption: Standard workflow for safely handling this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed | [1][4] |

| H312 | Harmful in contact with skin | [1][4] | |

| H332 | Harmful if inhaled | [1][4] | |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [7] | |

| H335 | May cause respiratory irritation | [7] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7] | |

| P405 | Store locked up | [7] |

Handling Recommendations:

-

Always use this chemical within a certified chemical fume hood to avoid inhalation of dust. [7]* Ensure appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is worn at all times. [7]* Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [7]* Keep containers tightly sealed when not in use. [7] Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

The compound should be stored locked up in a designated area. [7]Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere. [11]

Conclusion

This compound is more than a simple organic compound; it is a strategic tool for chemical innovation. Its well-defined molecular structure, characterized by a unique interplay of functional groups, makes it an invaluable precursor in multi-step syntheses. As demonstrated by its efficient conversion to the 3-aminoindazole core, this molecule provides a reliable and effective entry point for developing complex targets in medicinal chemistry and beyond. Mastery of its properties, synthetic applications, and safety protocols empowers researchers to leverage its full potential in their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4564338, this compound.

- ChemBK (2024). Benzonitrile, 2-amino-3-bromo-.

- Couty, F., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(7), 2571–2574.

- American Chemical Society (2010). Supporting Information for Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.

- iChemical (2017). This compound, CAS No. 114344-60-4.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 60155424, 3-Amino-2-bromobenzonitrile.

- PubChemLite. This compound (C7H5BrN2).

Sources

- 1. This compound | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 114344-60-4 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound, CAS No. 114344-60-4 - iChemical [ichemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 114344-60-4|this compound|BLD Pharm [bldpharm.com]

2-Amino-3-bromobenzonitrile spectroscopic analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-bromobenzonitrile

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] As researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to ensuring the integrity and reproducibility of our work. This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound (C₇H₅BrN₂) is a substituted aromatic compound whose utility as a molecular building block is defined by the precise arrangement of its amino, bromo, and nitrile functional groups.[2] Spectroscopic analysis is the cornerstone of its quality control, providing an empirical fingerprint that confirms its identity, purity, and structural integrity. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for a holistic and definitive characterization.

Molecular Structure and Physicochemical Properties

Understanding the molecule's fundamental properties is the first step in any analytical endeavor. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [1][2][3] |

| Molecular Weight | 197.03 g/mol | [2][3] |

| Monoisotopic Mass | 195.96361 Da | [3] |

| Melting Point | 119-121 °C | [1] |

| Appearance | Colorless to pale yellow solid | [1] |

| CAS Number | 114344-60-4 | [3][4] |

To facilitate the discussion of NMR data, the atoms in the this compound structure are systematically numbered below.

Caption: Numbered structure of this compound.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR provides precise information about the electronic environment of hydrogen atoms, their relative numbers, and their connectivity to neighboring protons.

Expertise & Experience: Causality Behind the Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar analyte and its high boiling point, which facilitates handling. Importantly, the amine (NH₂) protons are less likely to undergo rapid exchange with residual water in DMSO-d₆ compared to solvents like CDCl₃ or D₂O, often allowing for their observation as a distinct, albeit broad, signal.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Interpretation and Analysis

The aromatic region of the spectrum is diagnostic. The three aromatic protons are chemically distinct and exhibit spin-spin coupling, leading to predictable splitting patterns.

Table 2: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H6 | ~7.69 | dd | 1H | J = 7.8, 1.4 |

| H5 | ~7.50 | dd | 1H | J = 7.8, 1.4 |

| H4 | ~6.59 | t | 1H | J = 7.8 |

| -NH₂ | ~6.03 | bs | 2H | N/A |

Data based on prediction tools and published spectra for similar compounds.[5]

-

Aromatic Protons (H4, H5, H6):

-

H4 appears as a triplet (t) around 6.59 ppm because it is coupled to two adjacent protons, H5 and H6, with a similar coupling constant (J ≈ 7.8 Hz).[5]

-

H5 and H6 appear as doublets of doublets (dd) because they are coupled to each other (ortho-coupling, J ≈ 7.8 Hz) and to H4 (meta-coupling, J ≈ 1.4 Hz).[5] The downfield shift of these protons relative to H4 is expected due to the influence of the adjacent electron-withdrawing nitrile and bromo groups.

-

-

Amine Protons (-NH₂):

-

The two protons of the amino group typically appear as a broad singlet (bs) around 6.03 ppm.[5] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a key validation step confirming its assignment.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[6]

Experimental Protocol: ¹³C NMR

The sample is prepared as for ¹H NMR. Acquisition requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment.

Data Interpretation and Analysis

The molecule has 7 unique carbon atoms, and thus 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 3: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C7 (-C≡N) | 115-120 | Characteristic range for nitrile carbons. |

| C1 | 95-105 | Attached to the electron-withdrawing nitrile group. |

| C3 (-C-Br) | 108-115 | Direct attachment to bromine causes a downfield shift. |

| C2 (-C-NH₂) | 150-155 | The C-N bond of an aromatic amine is significantly deshielded. |

| C4, C5, C6 | 115-140 | Aromatic carbons influenced by the various substituents. |

Ranges are estimated based on established chemical shift correlations and data for analogous compounds like 2-aminobenzonitrile and 3-bromobenzonitrile.[6][7][8]

-

Trustworthiness: The chemical shifts are governed by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which shields the ortho (C3, C1) and para (C5) positions. Conversely, the nitrile (-CN) and bromo (-Br) groups are electron-withdrawing, deshielding the carbons to which they are attached (C1, C3) and other positions in the ring. The final observed shifts result from the complex interplay of these competing effects.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum provides clear, self-validating evidence for the key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| N-H Asymmetric & Symmetric Stretch | 3450-3300 | Medium, two distinct peaks |

| Aromatic C-H Stretch | 3100-3000 | Medium to weak |

| C≡N Stretch | 2230-2210 | Strong, sharp |

| Aromatic C=C Bending | 1620-1580 | Medium to strong |

| N-H Bending (Scissoring) | 1650-1550 | Medium |

| C-N Stretch | 1340-1250 | Medium |

| C-Br Stretch | 680-515 | Medium to strong |

Ranges based on standard IR correlation tables and spectra of similar compounds.[9][10]

-

Primary Amine (-NH₂): The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a definitive marker for a primary amine (asymmetric and symmetric N-H stretches).[9]

-

Nitrile (-C≡N): A strong, sharp absorption band around 2220 cm⁻¹ is characteristic of the carbon-nitrogen triple bond stretch. Its intensity and sharpness make it an easily identifiable peak.[9]

-

Aryl Bromide (C-Br): The C-Br stretch appears in the low-frequency "fingerprint" region and provides evidence for the presence of the halogen.[10]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

Data Interpretation and Analysis

-

Molecular Ion Peak: The molecular formula C₇H₅BrN₂ gives a monoisotopic mass of 195.96 Da.[3] In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 196.97.

-

Authoritative Grounding - The Bromine Isotope Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[11] Therefore, the mass spectrum will show a characteristic pair of peaks for any bromine-containing ion: an "M" peak and an "M+2" peak of almost equal intensity. For the [M+H]⁺ ion, this will appear as two peaks at m/z ~197 and ~199. This pattern is a highly trustworthy indicator of the presence of a single bromine atom.

-

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). According to the nitrogen rule, this should result in an even nominal molecular mass. The nominal mass using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) is 196 Da, which is consistent with the rule.

-

Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that further validate the structure.

Caption: Plausible fragmentation pathway for this compound.

Table 5: Key Ions in the Mass Spectrum

| m/z (approx.) | Ion Formula | Description |

| 197 / 199 | [C₇H₆BrN₂]⁺ | Protonated molecular ion [M+H]⁺ showing the 1:1 bromine isotope pattern. |

| 118 | [C₇H₆N₂]⁺ | Loss of a bromine radical (Br•) from the molecular ion. |

| 91 | [C₆H₅N]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the m/z 118 fragment. |

UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated π-systems.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol or acetonitrile.

-

Solution Preparation: Prepare a very dilute, accurately known concentration of the sample.

-

Spectrum Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm against a solvent blank.

Data Interpretation and Analysis

The chromophore in this compound is the substituted benzene ring. The π → π* transitions of the aromatic system are expected. The presence of the auxochronic amino group and the other substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 6: Expected UV-Vis Absorption Maxima (λₘₐₓ)

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~210-230 | π → π | Substituted Benzene Ring |

| ~270-290 | π → π | Substituted Benzene Ring |

Values estimated based on data for similar substituted aromatic compounds like aminobenzoic acids.[12][13]

The spectrum is useful for quantitative analysis (using the Beer-Lambert Law) and as a supplementary piece of identifying information, confirming the presence of the conjugated aromatic system.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic characterization of this compound is a case study in analytical synergy. No single technique provides the complete picture, but together, they offer an unambiguous and self-validating confirmation of the structure.

-

NMR defines the precise C-H framework and connectivity.

-

IR confirms the presence of the critical -NH₂, -C≡N, and C-Br functional groups.

-

MS establishes the exact molecular weight and the presence of bromine through its unique isotopic signature.

-

UV-Vis verifies the conjugated aromatic system.

This multi-faceted approach ensures the identity and quality of this important chemical intermediate, providing the confidence required for its application in research and development.

References

- Benzonitrile, 2-amino-3-bromo- - ChemBK. (n.d.).

- This compound | C7H5BrN2 | CID 4564338 - PubChem. (n.d.). National Institutes of Health.

- This compound, CAS No. 114344-60-4 - iChemical. (n.d.).

- Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).

- Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021).

- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2020). International Journal of ChemTech Research.

- UV-Vis Spectrum of 3-Aminobenzoic Acid - SIELC Technologies. (n.d.).

- Infrared spectrum of 2-bromopropane - Doc Brown's Chemistry. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 114344-60-4 [amp.chemicalbook.com]

- 5. This compound, CAS No. 114344-60-4 - iChemical [ichemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Aminobenzonitrile(1885-29-6) 13C NMR [m.chemicalbook.com]

- 8. 3-Bromobenzonitrile(6952-59-6) 13C NMR [m.chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. sphinxsai.com [sphinxsai.com]

- 13. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

Introduction: The Role of NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3-bromobenzonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, provides a field-proven experimental protocol for data acquisition, and offers insights into spectral interpretation for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] For a molecule like this compound (C₇H₅BrN₂), a versatile building block in medicinal chemistry and materials science, ¹H NMR provides critical information about the number of different types of protons, their chemical environments, and their spatial relationships to neighboring protons.[3][4] Understanding its ¹H NMR spectrum is paramount for verifying its synthesis, assessing its purity, and studying its subsequent chemical transformations.

Chemical Structure:

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of this compound is defined by the signals from its three aromatic protons and two amine protons. The precise appearance of the spectrum—chemical shifts, splitting patterns, and integration—is governed by the electronic effects of the three substituents on the benzene ring.

Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents.[6][7]

-

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and shifted upfield (to a lower ppm value).[8]

-

Cyano Group (-CN): This is a strong electron-withdrawing group (EWG) through both induction and resonance. It decreases electron density, particularly at the ortho and para positions, deshielding the protons and shifting them downfield (to a higher ppm value).[6]

-

Bromine (-Br): Bromine is an electronegative atom that withdraws electron density through induction but donates electron density through resonance. Its overall effect is weakly deactivating, but its influence on proton chemical shifts is less pronounced than that of the amino or cyano groups.

Based on these effects, we can predict the relative chemical shifts for the three aromatic protons (H-4, H-5, and H-6):

-

H-6: This proton is ortho to the strongly electron-donating amino group. It is expected to be the most shielded and therefore appear at the most upfield position (lowest δ value).

-

H-4: This proton is para to the amino group and meta to the bromine and cyano groups. The strong shielding from the para -NH₂ group will likely dominate, placing its signal upfield, but likely downfield relative to H-6.

-

H-5: This proton is meta to the amino group and ortho to the cyano group. It experiences a strong deshielding effect from the adjacent electron-withdrawing cyano group, making it the most downfield of the aromatic protons.

Amine Protons (-NH₂)

The two protons of the amino group are chemically equivalent and will typically appear as a single, often broad, signal. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal can appear anywhere from ~3 to 6 ppm and its integration will correspond to two protons.

Spin-Spin Splitting and Coupling Constants (J)

The interactions between adjacent, non-equivalent protons lead to the splitting of signals into multiplets. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[8]

-

Typical Aromatic Coupling Constants:

-

Ortho coupling (³J_HH): 7–10 Hz

-

Meta coupling (⁴J_HH): 2–3 Hz

-

Para coupling (⁵J_HH): 0–1 Hz (often not resolved)[9]

-

-

Predicted Splitting Patterns:

-

H-6: Coupled to H-5 (ortho, ³J ≈ 7-9 Hz). This signal is expected to appear as a doublet.

-

H-4: Coupled to H-5 (ortho, ³J ≈ 7-9 Hz). This signal is also expected to appear as a doublet.

-

H-5: Coupled to both H-4 and H-6 (ortho to both). This will result in a doublet of doublets or, if the coupling constants are similar, a triplet. Given the substitution pattern, it will most likely appear as a triplet.

-

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆, where the amine protons are clearly observable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | 3.0 - 6.0 (Broad) | Singlet (broad) | N/A | 2H |

| H-6 | 6.6 - 6.9 | Doublet (d) | ³J ≈ 7-9 | 1H |

| H-4 | 6.9 - 7.2 | Doublet (d) | ³J ≈ 7-9 | 1H |

| H-5 | 7.3 - 7.6 | Triplet (t) | ³J ≈ 7-9 | 1H |

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality spectrum requires meticulous sample preparation.[1] The following protocol outlines a self-validating system to ensure reliable and reproducible results.

Materials and Reagents

-

This compound (5-25 mg)[10]

-

High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[11]

-

Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)

-

5 mm NMR tube (clean and dry)

-

Pasteur pipette with glass wool plug

-

Small vial for dissolution

-

Vortex mixer (optional)

Step-by-Step Sample Preparation Workflow

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.[1] DMSO-d₆ is often a good choice for aminobenzonitriles as it helps in observing exchangeable -NH₂ protons. CDCl₃ is also commonly used. The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte signals.[1]

-

Weighing the Analyte: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is essential for a high-resolution spectrum.[10]

-

Filtration: Prepare a filtering pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Transfer to NMR Tube: Filter the solution directly into the NMR tube through the glass wool plug. This step is crucial to remove any microscopic solid particles that can degrade spectral quality by distorting the magnetic field homogeneity.[10] The final sample depth in the tube should be approximately 4-5 cm.[10]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability during acquisition.

Workflow Visualization

The following diagram illustrates the key stages of the NMR sample preparation and analysis workflow.

Safety Considerations

This compound is a chemical substance that requires careful handling. According to safety data sheets, it may be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][12]

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12]

Conclusion

The ¹H NMR spectrum of this compound is a distinct fingerprint that, when properly analyzed, provides unequivocal confirmation of its chemical structure. The aromatic region is characterized by three distinct signals—two doublets and a triplet—whose chemical shifts are dictated by the powerful electronic effects of the amino and cyano substituents. By following a rigorous experimental protocol, researchers can obtain high-quality spectra, enabling precise interpretation that is foundational to advancing research and development in fields that utilize this important chemical intermediate.

References

- NMR Sample Preparation. University of California, Riverside. [Link]

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]

- FT-NMR Sample Prepar

- NMR Sample Prepar

- sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]

- This compound.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- ¹H NMR Spectra and Interpret

- para-Substituted Benzene Definition. Fiveable. [Link]

- Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. [Link]

- Aromatics - Spectroscopy. University of Colorado Boulder. [Link]

- ortho meta para. University of Calgary. [Link]

- How to Analyze Chemical Shift in the Arom

- Benzonitrile, 2-amino-3-bromo-. ChemBK. [Link]

- How can multiplets in para-disubstituted benzene rings be described?. Chemistry Stack Exchange. [Link]

- General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. [Link]

- NMR Spectroscopy of Benzene Deriv

- p-Aminobenzonitrile - 1H NMR Chemical Shifts. SpectraBase. [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

FT-IR Characterization of 2-Amino-3-bromobenzonitrile: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive framework for the characterization of 2-amino-3-bromobenzonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. As a crucial building block in medicinal chemistry and materials science, verifying the identity, purity, and structural integrity of this molecule is paramount. This document details the underlying spectroscopic principles, offers field-proven experimental protocols, and presents a thorough guide to spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret FT-IR analysis, ensuring the quality and reliability of their work.

Introduction: The Role of this compound in Modern Synthesis

This compound (C₇H₅BrN₂, CAS No: 114344-60-4) is a substituted aromatic nitrile that serves as a versatile scaffold in organic synthesis.[1][2] Its unique trifunctional nature—an amine group, a nitrile group, and a bromine atom ortho to the amine—makes it a valuable precursor for the synthesis of complex heterocyclic compounds, which are often the core of novel therapeutic agents.

Given its role as a foundational starting material, rigorous quality control is not merely a procedural step but a prerequisite for successful downstream applications. The presence of impurities, such as isomers or unreacted starting materials, can drastically alter reaction pathways and compromise the purity and efficacy of the final active pharmaceutical ingredient (API). FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular identity and assessing the purity of this compound by probing its specific covalent bond vibrations.[3]

The Vibrational Landscape of this compound

The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its constituent functional groups. For this compound, the key vibrational modes are dictated by its primary amine (-NH₂), nitrile (-C≡N), and substituted benzene ring.

-

Amine Group (-NH₂): As a primary aromatic amine, it will exhibit two distinct N-H stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4] Additionally, a characteristic scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range.[4]

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond gives rise to a sharp, intense absorption band. For aromatic nitriles, conjugation with the benzene ring typically shifts this band to a lower frequency, generally appearing in the 2240-2220 cm⁻¹ region.[4] Its intensity and characteristic position make it an excellent diagnostic peak.

-

Substituted Benzene Ring: The aromatic ring produces a series of absorptions. C-H stretching vibrations appear above 3000 cm⁻¹. C=C in-ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. The substitution pattern (1,2,3-trisubstituted) dictates the pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ "fingerprint" region.

-

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the low-frequency region of the mid-IR spectrum, typically below 600 cm⁻¹.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocols are designed to ensure high-quality, reproducible spectral data. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods are most appropriate.

KBr Pellet Method

This classic transmission method provides high-resolution spectra but requires careful sample preparation to avoid scattering effects and moisture contamination.

Methodology:

-

Drying: Gently dry approximately 1-2 mg of the this compound sample and ~150 mg of spectroscopic grade KBr powder in an oven at 100-110 °C for at least 2 hours to remove residual moisture. Transfer to a desiccator to cool.

-

Grinding: In a dry agate mortar and pestle, thoroughly grind the 1-2 mg of sample with the ~150 mg of KBr. The goal is a homogenous, fine powder with a particle size less than the IR wavelength to minimize light scattering.[5]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

-

Background Collection: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any instrumental artifacts.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Attenuated Total Reflectance (ATR) Method

ATR has become the preferred method for many laboratories due to its simplicity, speed, and minimal sample preparation.[7]

Methodology:

-

Crystal Cleaning: Before analysis, clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio out the absorbance of the crystal and the atmosphere.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a high-quality spectrum.[8]

-

Sample Analysis: Acquire the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). After analysis, clean the crystal thoroughly.

The general workflow for FT-IR analysis is depicted below.

Caption: General workflow for FT-IR characterization.

Data Interpretation and Spectral Assignment